Methyl 5-(2,4-dihydroxyphenyl)pentanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a pentanoate chain and a dihydroxyphenyl group. This compound is notable for its potential applications in various fields, including pharmaceuticals and organic synthesis.
The compound can be synthesized from readily available starting materials, including phenolic compounds and pentanoic acid derivatives. The specific synthesis methods may vary, but they typically involve esterification reactions.
The synthesis of methyl 5-(2,4-dihydroxyphenyl)pentanoate generally involves the esterification of 5-(2,4-dihydroxyphenyl)pentanoic acid with methanol. This reaction can be catalyzed by various acid catalysts, such as sulfuric acid or hydrochloric acid.
Methyl 5-(2,4-dihydroxyphenyl)pentanoate has a molecular formula of . The structure includes a pentanoate chain and a phenolic group with hydroxyl substitutions at the 2 and 4 positions.
COC(=O)CCCCC1=CC(=C(C=C1O)O)C
KXDRWFUWUCXDGZ-UHFFFAOYSA-N
Methyl 5-(2,4-dihydroxyphenyl)pentanoate can undergo several chemical reactions:
The mechanism of action of methyl 5-(2,4-dihydroxyphenyl)pentanoate involves its interaction with biological targets. The dihydroxyphenyl group can form hydrogen bonds with active sites on enzymes or receptors, potentially influencing their activity. The ester bond may undergo hydrolysis in biological environments, releasing the active phenolic component which can further interact with various biological pathways.
Methyl 5-(2,4-dihydroxyphenyl)pentanoate has potential applications in:
This compound exemplifies the versatility of esters in synthetic chemistry and their significance in biological systems due to their reactivity and functional group diversity.
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6